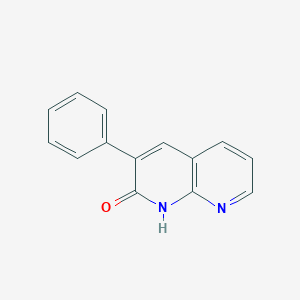

3-Phenyl-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILQDKWMYLRKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterization of 3-Phenyl-1,8-naphthyridin-2(1H)-one: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical techniques used to characterize the chemical structure of 3-Phenyl-1,8-naphthyridin-2(1H)-one. The following sections present expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of structurally similar compounds. This guide also outlines the standard experimental protocols for these analytical methods.

Spectroscopic Data Summary

Due to the limited availability of published experimental data for the exact molecule this compound, the following tables summarize the expected spectroscopic data. This data is extrapolated from closely related analogs, primarily 1,7-diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, and serves as a reference for the characterization of the target compound.

NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 - 12.0 | br s | - | N1-H |

| ~8.5 - 8.7 | dd | ~4.5, 1.5 | H-7 |

| ~8.0 - 8.2 | s | - | H-4 |

| ~7.8 - 8.0 | dd | ~8.0, 1.5 | H-5 |

| ~7.2 - 7.6 | m | - | Phenyl H, H-6 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-2 |

| ~154.0 | C-8a |

| ~149.0 | C-7 |

| ~138.0 | C-4a |

| ~137.0 | Phenyl C1' |

| ~135.0 | C-4 |

| ~129.0 - 130.0 | Phenyl CH |

| ~128.0 | Phenyl CH |

| ~127.0 | C-3 |

| ~122.0 | C-5 |

| ~116.0 | C-6 |

IR Spectroscopic Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 2800 | Broad | N-H stretch (amide) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~1660 - 1680 | Strong | C=O stretch (amide) |

| ~1600, ~1580, ~1450 | Medium-Strong | C=C and C=N stretches (aromatic rings) |

| ~750, ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| ~222 | [M]⁺ |

| ~223 | [M+H]⁺ |

| ~194 | [M-CO]⁺ |

| ~193 | [M-H-CO]⁺ |

| ~167 | [M-C₂H₂O-H]⁺ |

| ~77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a Bruker Avance spectrometer, or equivalent, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire spectra at room temperature.

-

Use a spectral width of 16 ppm.

-

Set the relaxation delay to 1.0 seconds.

-

Acquire 16 scans.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire spectra at room temperature.

-

Use a spectral width of 240 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire 1024 scans.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

-

Data Acquisition:

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Thermo Scientific Q Exactive or equivalent.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3.5 kV.

-

Maintain the source temperature at 150 °C.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

-

For fragmentation studies (MS/MS), select the precursor ion corresponding to [M+H]⁺ and apply collision-induced dissociation (CID) with varying collision energies.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Overall workflow for the synthesis and characterization of this compound.

Caption: Logical relationships in the spectroscopic analysis of this compound.

The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of heterocyclic compounds.

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this core have shown significant potential in the development of novel therapeutic agents for a wide range of diseases, including cancer, bacterial and viral infections, and inflammatory disorders.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the key biological activities, experimental evaluation protocols, and underlying molecular mechanisms of 1,8-naphthyridine derivatives.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[4][5][6] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of representative IC50 values is presented in Table 1.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5] |

| K-562 (Leukemia) | 0.77 | [5] | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [5] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [5] |

| SW620 (Colon) | 1.4 | [5] | |

| Compound 12 | HBL-100 (Breast) | 1.37 | [4] |

| Compound 17 | KB (Oral) | 3.7 | [4] |

| Compound 22 | SW-620 (Colon) | 3.0 | [4] |

| Derivative 10c | MCF7 (Breast) | 1.47 | [8] |

| Derivative 8d | MCF7 (Breast) | 1.62 | [8] |

| Derivative 4d | MCF7 (Breast) | 1.68 | [8] |

Mechanism of Action: Topoisomerase II Inhibition

A primary mechanism by which certain 1,8-naphthyridine derivatives, such as the clinical candidate Vosaroxin, exert their anticancer effects is through the inhibition of topoisomerase II.[1][9] These compounds act as topoisomerase II poisons, stabilizing the transient DNA-enzyme cleavage complex. This leads to the accumulation of double-strand DNA breaks, which subsequently triggers cell cycle arrest and apoptosis.[1][4]

Antimicrobial Activity

1,8-Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being one of the earliest quinolone antibiotics.[3] Modern derivatives continue to show potent activity against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[10][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Representative MIC values are provided in Table 2.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [10] |

| ANA-7 | Mycobacterium tuberculosis H37Rv | 12.5 | [10] |

| ANA-8 | Mycobacterium tuberculosis H37Rv | 12.5 | [10] |

| ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [10] |

| Compound 14 | S. aureus ATCC 25923 | 1.95 | [12] |

| E. coli ATCC 35218 | 1.95 | [12] | |

| E. coli ATCC 25922 | 1.95 | [12] | |

| 3-TNB (in combination with Lomefloxacin) | E. coli 06 | 3.2 (from 16) | [7] |

Mechanism of Action: DNA Gyrase Inhibition

The primary antibacterial mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[12][13] By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of the DNA strands after cleavage, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.[14][15]

Anti-inflammatory Activity

Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[16] They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of key inflammatory molecules. Table 3 summarizes the IC50 values for the inhibition of these mediators.

| Compound ID | Inflammatory Mediator | IC50 (µM) | Cell Line | Reference |

| HSR2104 | NO | 18.3 | BV2 (Microglia) | [1] |

| TNF-α | 15.8 | BV2 (Microglia) | [1] | |

| IL-6 | 21.4 | BV2 (Microglia) | [1] | |

| HSR2101 | TNF-α | 25.1 | BV2 (Microglia) | [1] |

| HSR2107 | TNF-α | 29.5 | BV2 (Microglia) | [1] |

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of 1,8-naphthyridine derivatives are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[7] By inhibiting the activation of NF-κB, these compounds can suppress the transcription of genes encoding pro-inflammatory cytokines and enzymes. Additionally, some derivatives have been shown to inhibit the PI3K/Akt and JAK/STAT signaling pathways.[7]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Complete cell culture medium

-

Test compounds (1,8-naphthyridine derivatives)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: The following day, treat the cells with various concentrations of the 1,8-naphthyridine derivatives (typically in a final volume of 200 µL per well). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Test compounds (1,8-naphthyridine derivatives)

-

Positive control antibiotic

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the 1,8-naphthyridine derivatives in the microtiter plate wells containing MHB. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (1,8-naphthyridine derivatives)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 1,8-naphthyridine derivatives orally or intraperitoneally to the test groups of animals. Administer the vehicle to the control group and the reference drug to the positive control group.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Experimental and Drug Discovery Workflow

The discovery and development of novel 1,8-naphthyridine derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Conclusion

The 1,8-naphthyridine scaffold represents a versatile and promising platform for the discovery of new drugs with a wide range of therapeutic applications. The potent anticancer, antimicrobial, and anti-inflammatory activities demonstrated by various derivatives underscore the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers, offering a comprehensive overview of the biological activities, experimental methodologies, and mechanisms of action associated with this important class of compounds. Further exploration and optimization of 1,8-naphthyridine derivatives hold the potential to deliver novel and effective treatments for a multitude of human diseases.

References

- 1. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The preclinical discovery of vosaroxin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature [journals.ekb.eg]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.sahmri.org.au [research.sahmri.org.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DNA gyrase - Wikipedia [en.wikipedia.org]

- 13. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Antimicrobial and Antimycobacterial Potential of 3-Phenyl-1,8-naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a promising framework in medicinal chemistry due to its wide array of biological activities. This technical guide focuses on 3-Phenyl-1,8-naphthyridine derivatives, summarizing their antimicrobial and antimycobacterial efficacy, detailing the experimental protocols used for their evaluation, and illustrating their mechanism of action.

Quantitative Antimicrobial and Antimycobacterial Activity

A series of 3- and 4-phenyl-1,8-naphthyridine derivatives have been synthesized and evaluated for their in vitro activity against various microbial strains. The quantitative data, primarily Minimum Inhibitory Concentration (MIC) and percentage of inhibition, are summarized below.

Table 1: Antimycobacterial Activity of 3-Phenyl-1,8-naphthyridine Derivatives against Mycobacterium tuberculosis H37Rv

| Compound ID | Modifications | MIC (µg/mL) | % Inhibition (at 6.25 µg/mL) | Reference |

| 2a | Phenyl at C4, Piperidinyl at C2 & C7 | 6.25 | >90 | [1][2] |

| 4a | Phenyl at C4, Piperidinyl at C7 | - | 91 | [1][2] |

| 4d | Phenyl at C4, Morpholinyl at C7 | - | 99 | [1][2] |

| 8a | Phenyl at C3, Piperidinyl at C2 & C7 | 6.25 | >90 | [1][2] |

| 8d | Phenyl at C3, Morpholinyl at C2 & C7 | 6.25 | >90 | [1][2] |

| 8i | Phenyl at C3, Piperidinyl at C2, Morpholinyl at C7 | - | 98 | [1][2] |

| ANA-12 | 1,8-naphthyridine-3-carbonitrile derivative | 6.25 | - | [3] |

| ANC-2, ANA-1, ANA 6-8, ANA-10 | 1,8-naphthyridine-3-carbonitrile derivatives | 12.5 | - | [3] |

Structure-Activity Relationship (SAR) Insights: The data suggests that the presence of a piperidinyl group at positions 2 or 7 of the naphthyridine ring is effective for antimycobacterial activity.[1][2] In contrast, the introduction of a morpholinyl group in the same positions can lead to a decrease in activity.[1][2]

Table 2: Antimicrobial Activity of 3-Phenyl-1,8-naphthyridine Derivatives

| Compound Class | Target Organism | MIC Range | Reference |

| 1,8-Naphthyridine-3-thiosemicarbazides | Staphylococcus aureus | 6-7 mM | [4] |

| 1,8-Naphthyridine-3-(1,3,4-oxadiazoles) | Staphylococcus aureus | 6-7 mM | [4] |

| 1,8-Naphthyridine-3-thiosemicarbazides | Mycobacterium smegmatis | 5.4-7.1 mM | [4] |

| 1,8-Naphthyridine-3-(1,3,4-oxadiazoles) | Mycobacterium smegmatis | 5.4-7.1 mM | [4] |

| General 3- or 4-phenyl derivatives | Staphylococcus aureus (Gram-positive) | Not specified | [1][2] |

| General 3- or 4-phenyl derivatives | Escherichia coli (Gram-negative) | Not specified | [1][2] |

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of action for 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting the ligase activity of these enzymes, the derivatives cause an accumulation of single- and double-strand DNA breaks, ultimately leading to bacterial cell death.[5]

Caption: Inhibition of DNA gyrase by 3-Phenyl-1,8-naphthyridine derivatives.

Experimental Protocols

The evaluation of novel antimicrobial compounds follows a structured workflow from synthesis to detailed biological characterization.

Caption: A typical workflow for the discovery and evaluation of novel antimicrobials.

3.1. Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA method is a widely used, reliable, and low-cost assay for determining the MIC of compounds against Mycobacterium tuberculosis.[6][7][8]

-

Inoculum Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC enrichment until it reaches the logarithmic growth phase. The culture is then diluted to a turbidity equivalent to the McFarland No. 1 standard.[7]

-

Plate Preparation: The test compounds are serially diluted in a 96-well microplate. Control wells (no drug) and sterility controls (no bacteria) are included.[7][9]

-

Inoculation and Incubation: The prepared bacterial suspension is added to each well. The plate is sealed and incubated at 37°C for 5-7 days.[7]

-

Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well, and the plate is re-incubated for 24 hours.[7]

-

Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]

3.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the MIC of antimicrobial agents against bacteria.[10][11]

-

Media Preparation: A suitable broth medium (e.g., Mueller-Hinton Broth) is prepared according to the target bacteria's requirements.[11]

-

Plate Preparation: In a 96-well microtiter plate, serial dilutions of the test compounds are prepared in the broth.[10]

-

Inoculum Preparation and Inoculation: The target bacterial strain is cultured and diluted to a standardized concentration (typically 5 x 10^5 CFU/mL). This suspension is then added to each well of the microtiter plate.[11]

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.[10][11]

-

Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[10]

3.3. Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess the viability and proliferation of cells, providing a measure of a compound's cytotoxicity.[12][13]

-

Cell Seeding: A suitable mammalian cell line (e.g., human embryonic kidney cells) is seeded into a 96-well plate and incubated to allow for cell attachment.[3][12]

-

Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).[12]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of the solution is measured using a spectrophotometer. The cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) can be determined.[12] The Selectivity Index (SI), calculated as IC50 / MIC, is often used to evaluate the compound's therapeutic potential.[3]

References

- 1. Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. goldbio.com [goldbio.com]

- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

3-Phenyl-1,8-naphthyridin-2(1H)-one: A Technical Guide to its Function as a Phosphodiesterase IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Phenyl-1,8-naphthyridin-2(1H)-one and its derivatives as potent and selective phosphodiesterase IV (PDE4) inhibitors. PDE4, an enzyme crucial in the inflammatory cascade, represents a key target for the development of novel therapeutics for inflammatory diseases. This document details the mechanism of action, synthesis, structure-activity relationships (SAR), and pharmacological effects of this class of compounds. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the scientific rationale and methodologies.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger that plays a pivotal role in regulating a wide array of cellular processes, including inflammation. By degrading cAMP, PDE4 dampens the anti-inflammatory signals mediated by this second messenger. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators.

The 1,8-naphthyridin-2(1H)-one scaffold has emerged as a promising framework for the development of novel PDE4 inhibitors. Notably, derivatives with a phenyl group at the 3-position have demonstrated significant and selective inhibitory activity against PDE4.[1] These compounds offer a distinct chemical structure compared to established PDE4 inhibitors like rolipram, potentially providing an improved therapeutic window with fewer side effects.[2] This guide explores the scientific foundation and experimental validation of this compound and its analogs as a promising class of anti-inflammatory agents.

Mechanism of Action: The PDE4 Signaling Pathway

PDE4 enzymes are central to the regulation of intracellular cAMP levels within inflammatory and immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of numerous downstream targets, ultimately leading to a reduction in the inflammatory response. The inhibition of PDE4 by compounds such as this compound blocks the degradation of cAMP, thereby potentiating these anti-inflammatory effects. A key outcome of this pathway is the suppression of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine deeply implicated in the pathogenesis of numerous inflammatory diseases.[1]

Data Presentation: Quantitative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of a series of 3-substituted-1,8-naphthyridin-2(1H)-one derivatives against PDE4 and their effects on TNF-α production in human peripheral blood cells.

Table 1: In Vitro PDE4 Inhibitory Activity of 3-Substituted-1,8-naphthyridin-2(1H)-one Derivatives

| Compound | R | IC50 (µM) for PDE4 |

| 1 | H | > 100 |

| 2a | Phenyl | 0.83 |

| 2b | 4-Methylphenyl | 0.54 |

| 2c | 4-Methoxyphenyl | 0.21 |

| 2d | 4-Chlorophenyl | 0.35 |

| 2e | 4-Nitrophenyl | 1.1 |

| 3a | 3-Methylphenyl | 0.68 |

| 3b | 3-Methoxyphenyl | 0.25 |

| 3c | 3-Chlorophenyl | 0.42 |

| Rolipram | - | 0.37 |

Data extracted from Takaya et al., 2002.[1]

Table 2: Inhibition of TNF-α Release in Human Peripheral Blood Cells

| Compound | IC50 (µM) for TNF-α Release |

| 2a | 1.3 |

| 2c | 0.45 |

| 2d | 0.78 |

| 3b | 0.52 |

| Rolipram | 0.62 |

Data extracted from Takaya et al., 2002.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound (Representative Protocol)

A general procedure for the synthesis of 3-aryl-1,8-naphthyridin-2(1H)-ones involves the condensation of 2-aminonicotinaldehyde with an appropriate arylacetyl derivative.

Materials:

-

2-Aminonicotinaldehyde

-

Ethyl phenylacetate

-

Piperidine

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A mixture of 2-aminonicotinaldehyde (1.0 eq) and ethyl phenylacetate (1.2 eq) in ethanol is prepared.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is refluxed for 6-8 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.

In Vitro PDE4 Enzyme Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against a purified PDE4 enzyme.

Materials:

-

Purified recombinant human PDE4 enzyme

-

[³H]-cAMP (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

-

Test compounds dissolved in DMSO

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, a solution of the test compound at various concentrations (or DMSO for control), and the purified PDE4 enzyme.

-

The reaction is initiated by the addition of [³H]-cAMP.

-

The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

-

The reaction is terminated by boiling the plate for 2 minutes.

-

After cooling, snake venom nucleotidase is added to each well and incubated for a further 10 minutes at 30°C to convert the resulting [³H]-AMP to [³H]-adenosine.

-

The mixture is then passed through an anion-exchange resin column to separate the unreacted [³H]-cAMP from the [³H]-adenosine.

-

The eluate containing [³H]-adenosine is collected in scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

-

The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Inhibition of TNF-α Release in Human Whole Blood

This assay measures the ability of test compounds to inhibit the production of TNF-α in a more physiologically relevant ex vivo setting.

Materials:

-

Freshly drawn human venous blood from healthy volunteers

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

RPMI 1640 medium

-

TNF-α ELISA kit

Procedure:

-

Heparinized whole blood is diluted 1:1 with RPMI 1640 medium.

-

The diluted blood is pre-incubated with various concentrations of the test compounds or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO₂ incubator.

-

Inflammation is stimulated by adding LPS (e.g., 1 µg/mL final concentration) to each well.

-

The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, the plates are centrifuged, and the plasma supernatant is collected.

-

The concentration of TNF-α in the plasma samples is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

The IC50 values are determined by calculating the concentration of the compound that causes a 50% reduction in TNF-α production compared to the vehicle control.

Carrageenan-Induced Pleurisy in Rats (In Vivo Model)

This in vivo model is used to assess the anti-inflammatory activity of the compounds in a model of acute lung inflammation.

Materials:

-

Male Wistar rats (200-250 g)

-

λ-Carrageenan solution (1% w/v in sterile saline)

-

Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Anesthetic (e.g., isoflurane)

-

Heparinized saline

Procedure:

-

The test compounds or vehicle are administered to the rats, typically orally, 1 hour before the inflammatory challenge.

-

The rats are anesthetized, and a skin incision is made at the level of the left sixth intercostal space.

-

0.2 mL of 1% carrageenan solution is injected into the pleural cavity.

-

The skin incision is closed with a suture, and the animals are allowed to recover.

-

At a predetermined time point after carrageenan injection (e.g., 4 hours), the animals are euthanized.

-

The chest cavity is carefully opened, and the pleural cavity is rinsed with a known volume of heparinized saline to collect the pleural exudate.

-

The volume of the exudate is measured, and the number of infiltrating leukocytes is determined using a hemocytometer.

-

The inhibition of exudate volume and leukocyte migration by the test compound is calculated relative to the vehicle-treated group.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of 1,8-naphthyridin-2(1H)-one based PDE4 inhibitors.

Structure-Activity Relationship (SAR) Logic

The diagram below outlines the logical relationships in the structure-activity studies of 3-substituted 1,8-naphthyridin-2(1H)-ones.

References

The 1,8-Naphthyridine Scaffold: A Versatile Core for Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of 1,8-naphthyridine derivatives, focusing on their applications in oncology, infectious diseases, and inflammatory conditions. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Anticancer Applications: Targeting the Machinery of Cell Proliferation

Derivatives of the 1,8-naphthyridine scaffold have exhibited significant potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1][2] A key mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[3][4][5] By stabilizing the enzyme-DNA cleavage complex, these molecules introduce double-strand breaks in DNA, ultimately leading to apoptotic cell death.

One notable example is the compound Voreloxin (formerly SNS-595) , a 1,8-naphthyridine derivative that has undergone clinical trials for the treatment of various cancers. The anticancer activity of these compounds is often evaluated using in vitro cytotoxicity assays, such as the MTT assay, to determine their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

Quantitative Data: Anticancer Activity of 1,8-Naphthyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [6] |

| K-562 (Leukemia) | 0.77 | [6] | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [6] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [6] |

| SW620 (Colon) | 1.4 | [6] | |

| Compound 5p | HepG-2 (Liver) | - | [3] |

| Compound 5g | HepG-2 (Liver) | - | [3] |

| Compound 5e | H1975 (Lung) | 16.56 | [7] |

Signaling Pathway: Topoisomerase II Inhibition

The following diagram illustrates the mechanism of action of 1,8-naphthyridine derivatives as topoisomerase II inhibitors.

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.

Antimicrobial Applications: A Legacy and a Future in Fighting Infections

The 1,8-naphthyridine scaffold forms the core of nalidixic acid, the first quinolone antibiotic, and has been a cornerstone in the development of fluoroquinolone antibacterials. These compounds primarily exert their effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination in bacteria.[6][8][9][10][11] This targeted inhibition leads to bacterial cell death.

The effectiveness of these antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity of 1,8-Naphthyridine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoroquinolones | Gram-negative bacteria | Varies | [6][8] |

| Gram-positive bacteria | Varies | [6][8] | |

| Naphthyridinone derivatives (31b, 31f) | B. subtilis | - | [12] |

Signaling Pathway: DNA Gyrase Inhibition

The diagram below depicts the inhibition of bacterial DNA gyrase by 1,8-naphthyridine-based antibiotics.

References

- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

Methodological & Application

Synthesis of 3-Phenyl-1,8-naphthyridin-2(1H)-one: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Phenyl-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a recognized privileged structure in pharmacology, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document outlines two primary synthetic routes—the Friedländer Condensation and a Suzuki Coupling approach—and provides detailed experimental procedures, reagent specifications, and data presentation to ensure reproducibility in a laboratory setting.

Introduction to 1,8-Naphthyridinones

The 1,8-naphthyridine core, particularly its 2-oxo derivatives, has garnered significant attention due to its diverse pharmacological potential. These compounds have been investigated for a variety of therapeutic applications, including as antibacterial agents, kinase inhibitors for cancer therapy, and as agents targeting neurological disorders.[1] The introduction of a phenyl group at the 3-position can significantly influence the biological activity of the naphthyridinone scaffold, making the synthesis of this compound a key objective for structure-activity relationship (SAR) studies.

Synthetic Strategies

Two effective methods for the synthesis of this compound are presented:

-

Friedländer Condensation: This classical method involves the condensation of 2-aminonicotinaldehyde with an active methylene compound, in this case, a derivative of phenylacetic acid, to construct the naphthyridine ring system. This approach is often favored for its atom economy and straightforward procedure.[2][3][4]

-

Suzuki Coupling: This modern cross-coupling reaction provides a versatile route to introduce the phenyl group at the 3-position. This method involves the palladium-catalyzed reaction of a 3-halo-1,8-naphthyridin-2(1H)-one precursor with phenylboronic acid.[5][6][7]

Protocol 1: Synthesis via Friedländer Condensation

This protocol details the synthesis of this compound from 2-aminonicotinaldehyde and ethyl phenylacetate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Aminonicotinaldehyde | ≥98% | Sigma-Aldrich |

| Ethyl Phenylacetate | ≥99% | Alfa Aesar |

| Sodium Ethoxide | 96% | Acros Organics |

| Ethanol, Anhydrous | ≥99.5% | Fisher Chemical |

| Hydrochloric Acid (HCl) | 37% | VWR Chemicals |

| Ethyl Acetate | ACS Grade | J.T. Baker |

| Hexanes | ACS Grade | J.T. Baker |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent |

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.2 eq.) in anhydrous ethanol (40 mL) under a nitrogen atmosphere.

-

Addition of Reagents: To the stirred solution, add ethyl phenylacetate (1.1 eq.) dropwise at room temperature. Stir the mixture for 15 minutes. Subsequently, add 2-aminonicotinaldehyde (1.0 eq.) in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with 2M hydrochloric acid. The product will precipitate out of the solution.

-

Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from a mixture of ethanol and water to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point and calculate the percentage yield.

Expected Results

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | White to off-white solid |

| Melting Point | 235-238 °C |

| ¹H NMR | Consistent with the structure of the target compound |

| Mass Spectrum | [M+H]⁺ peak corresponding to the molecular weight |

Protocol 2: Synthesis via Suzuki Coupling

This protocol outlines a two-step synthesis involving the initial preparation of a 3-bromo-1,8-naphthyridin-2(1H)-one intermediate, followed by a Suzuki coupling with phenylboronic acid.[8]

Step 1: Synthesis of 3-Bromo-1,8-naphthyridin-2(1H)-one

A detailed procedure for the synthesis of this precursor can be adapted from the literature.[8]

Step 2: Suzuki Coupling

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Bromo-1,8-naphthyridin-2(1H)-one | Synthesized as per literature | - |

| Phenylboronic Acid | ≥97% | Combi-Blocks |

| Palladium(II) Acetate | 98% | Strem Chemicals |

| Triphenylphosphine | 99% | Oakwood Products |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | EMD Millipore |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Water | Deionized | - |

| Ethyl Acetate | ACS Grade | J.T. Baker |

| Brine | Saturated NaCl solution | - |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics |

Experimental Procedure

-

Reaction Setup: To a 50 mL Schlenk flask, add 3-bromo-1,8-naphthyridin-2(1H)-one (1.0 eq.), phenylboronic acid (1.5 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

-

Degassing: Evacuate and backfill the flask with nitrogen three times.

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane (20 mL) and a 2M aqueous solution of sodium carbonate (10 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product as described in Protocol 1.

Expected Results

| Parameter | Expected Value |

| Yield | 65-80% |

| Appearance | White to pale yellow solid |

| Melting Point | 234-237 °C |

| ¹H NMR | Consistent with the structure of the target compound |

| Mass Spectrum | [M+H]⁺ peak corresponding to the molecular weight |

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two synthetic protocols.

Caption: Workflow for the Friedländer Condensation Synthesis.

Caption: Workflow for the Suzuki Coupling Synthesis.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,8-naphthyridin-2(1H)-one have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[9][10] The mechanism of action for such compounds can involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 3-aryl-1,8-naphthyridin-2(1H)-ones.

Conclusion

The protocols described herein provide reliable and reproducible methods for the synthesis of this compound. Both the Friedländer condensation and Suzuki coupling approaches offer viable pathways to this valuable compound, allowing researchers to select the most appropriate method based on available starting materials and laboratory capabilities. The potential for this class of compounds to modulate critical cellular signaling pathways underscores the importance of their continued synthesis and biological evaluation in the pursuit of novel therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. connectjournals.com [connectjournals.com]

- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,8-Naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Microwave-Assisted Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over classical synthetic routes, including reduced reaction times, improved yields, and access to a diverse range of substituted scaffolds valuable in medicinal chemistry and drug discovery.

The core of this synthetic strategy involves an intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines tethered to an alkyne via an amide linker.[1][2][3] Microwave irradiation facilitates this transformation, providing a rapid and high-yielding pathway to the desired naphthyridinone core.[1][2] Further diversification can be achieved by employing a Sonogashira cross-coupling reaction on a terminal alkyne precursor, allowing for the introduction of various aryl substituents.[1][2][3]

Experimental Overview

The overall synthetic strategy is a multi-step process that can be broadly categorized into three main stages:

-

Amide Formation: Synthesis of N-substituted pent-4-ynamides from pent-4-ynoic acid and various amines.

-

Triazine Substitution: Reaction of the N-substituted pent-4-ynamides with a substituted 1,2,4-triazine.

-

Microwave-Assisted IEDDA Cyclization: Intramolecular cyclization of the triazine-ynamide conjugate under microwave irradiation to yield the final 3,4-dihydro-1,8-naphthyridin-2(1H)-one product.

For the synthesis of 5-aryl substituted derivatives, an additional Sonogashira cross-coupling step is performed prior to the microwave-assisted cyclization.

Data Presentation

Table 1: Synthesis of N-Substituted Pent-4-ynamides

| Entry | R Group | Product | Yield (%) |

| 1 | Butyl | N-Butylpent-4-ynamide | 79 |

| 2 | Isopropyl | N-Isopropylpent-4-ynamide | 84[4] |

| 3 | Phenyl | N-Phenylpent-4-ynamide | 97[4] |

Table 2: Microwave-Assisted Intramolecular IEDDA Reaction of Triazines

| Entry | R Group | Product | Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |

| 1 | Butyl | 1-Butyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 97 | 1 | 220 |

| 2 | Isopropyl | 1-Isopropyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 93[4] | 1 | 220 |

| 3 | Phenyl | 1,7-Diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 98[4] | 1 | 220 |

Reaction conditions: Chlorobenzene as solvent under microwave irradiation.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Pent-4-ynamides

-

To a stirred solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add pent-4-ynoic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP) (0.2 equiv), and the appropriate amine (1.1 equiv).

-

Stir the resulting mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon complete conversion of the starting material, dilute the mixture with dichloromethane (CH₂Cl₂) and wash with brine.

-

Separate the organic layer, dry it over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the corresponding N-substituted pent-4-ynamide.[4]

Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones

-

Dissolve the substituted N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide (0.30 mmol) in chlorobenzene (2 mL) in a 2-5 mL microwave vial.

-

Seal the vial and place it in a microwave reactor.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield the pure 3,4-dihydro-1,8-naphthyridin-2(1H)-one.[4]

Protocol 3: General Procedure for Sonogashira Cross-Coupling

(To be performed before Protocol 2 for the synthesis of 5-aryl substituted derivatives)

-

To a solution of the terminal alkyne (e.g., N-butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide) in 1,2-dimethoxyethane (DME), add Pd(PPh₃)₂Cl₂ (5 mol%), CuI, triethylamine (Et₃N), and the desired aryl iodide.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

After the reaction is complete, perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to obtain the corresponding aryl-substituted alkyne.[1]

Visualizations

References

- 1. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling in the Synthesis of N-Substituted 1,8-Naphthyridin-2(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 1,8-naphthyridin-2(1H)-ones via the Buchwald-Hartwig cross-coupling reaction. This powerful palladium-catalyzed C-N bond-forming reaction offers a versatile and efficient method for the derivatization of the 1,8-naphthyridinone scaffold, a privileged structure in medicinal chemistry.

Introduction

The 1,8-naphthyridin-2(1H)-one core is a prominent heterocyclic motif found in numerous biologically active compounds. The nitrogen atom at the 1-position serves as a key point for structural modification to modulate pharmacological properties. The Buchwald-Hartwig amination has emerged as a robust and widely adopted method for the N-arylation and N-alkylation of a variety of amine-containing substrates, including lactams such as 1,8-naphthyridin-2(1H)-ones.

This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The careful selection of these components is crucial for achieving high yields and broad substrate scope. This document outlines a general protocol and summarizes key data for the successful application of the Buchwald-Hartwig cross-coupling to synthesize a library of N-substituted 1,8-naphthyridin-2(1H)-ones.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl/heteroaryl halide (Ar-X) to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The N-substituted product (Ar-NHR) is formed through reductive elimination, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L2"]; OxAdd [label="Oxidative Addition\nComplex\nL2Pd(Ar)(X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdAmido [label="Palladium Amido\nComplex\nL2Pd(Ar)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> PdAmido [label=" + HNR'R''\n - HX"]; PdAmido -> Pd0 [label=" - Ar-NR'R''"];

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; l_oa [label="Oxidative\nAddition"]; l_re [label="Reductive\nElimination"]; l_ad [label="Amine Binding &\nDeprotonation"];

// Edges to labels edge [style=invis]; OxAdd -> l_oa [dir=none]; Pd0 -> l_re [dir=none]; {rank=same; PdAmido; l_ad} PdAmido -> l_ad [dir=none, minlen=2];

} dot Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for the N-Arylation of 3-Bromo-1,8-naphthyridin-2(1H)-ones

This protocol is adapted from the synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones.[1]

Materials:

-

3-Bromo-1,8-naphthyridin-2(1H)-one derivative

-

Substituted aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous tert-butyl alcohol

Procedure:

-

To an oven-dried Schlenk tube, add the 3-bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv.), the substituted aniline (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). This should be repeated three times.

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv.) and XPhos (0.10 equiv.) to the Schlenk tube under the inert atmosphere.

-

Add anhydrous tert-butyl alcohol via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite.

-

Wash the Celite pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 1,8-naphthyridin-2(1H)-one.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine Naphthyridinone,\nAniline, and K₂CO₃"]; inert [label="Establish Inert\nAtmosphere"]; catalyst [label="Add Pd₂(dba)₃\nand XPhos"]; solvent [label="Add Anhydrous\nt-Butyl Alcohol"]; heat [label="Heat and Stir\n(80-100 °C)"]; monitor [label="Monitor by TLC"]; workup [label="Cool, Dilute,\nand Filter"]; purify [label="Concentrate and Purify\n(Column Chromatography)"]; product [label="N-Substituted\n1,8-Naphthyridin-2(1H)-one", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> inert; inert -> catalyst; catalyst -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; } dot Figure 2: General experimental workflow.

Data Presentation

The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig N-arylation of 3-bromo-1,8-naphthyridin-2(1H)-one derivatives with various anilines.

Table 1: N-Arylation of 3-Bromo-6-substituted-1,8-naphthyridin-2(1H)-ones [1]

| Entry | Naphthyridinone Substituent (R¹) | Aniline Substituent (R²) | Product | Yield (%) |

| 1 | H | H | 3-(Phenylamino)-1,8-naphthyridin-2(1H)-one | High |

| 2 | CN | H | 6-Cyano-3-(phenylamino)-1,8-naphthyridin-2(1H)-one | High |

| 3 | m-OMeC₆H₄ | H | 6-(3-Methoxyphenyl)-3-(phenylamino)-1,8-naphthyridin-2(1H)-one | High |

| 4 | OEt | H | 6-Ethoxy-3-(phenylamino)-1,8-naphthyridin-2(1H)-one | High |

| 5 | H | NH-CO-pyrrolidine | 3-((4-(Pyrrolidine-1-carboxamido)phenyl)amino)-1,8-naphthyridin-2(1H)-one | High |

| 6 | CN | NH-CO-pyrrolidine | 6-Cyano-3-((4-(pyrrolidine-1-carboxamido)phenyl)amino)-1,8-naphthyridin-2(1H)-one | High |

| 7 | m-OMeC₆H₄ | NH-CO-pyrrolidine | 6-(3-Methoxyphenyl)-3-((4-(pyrrolidine-1-carboxamido)phenyl)amino)-1,8-naphthyridin-2(1H)-one | High |

| 8 | OEt | NH-CO-pyrrolidine | 6-Ethoxy-3-((4-(pyrrolidine-1-carboxamido)phenyl)amino)-1,8-naphthyridin-2(1H)-one | High |

Note: The original publication reports "high yields" without specifying the exact percentages for each individual compound.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.

-

Palladium Source: Pd₂(dba)₃ is a common and effective precatalyst. Other sources like Pd(OAc)₂ can also be used.

-

Ligand: Bulky, electron-rich phosphine ligands are generally preferred. XPhos is a highly effective ligand for this transformation. Other ligands such as SPhos, RuPhos, and BrettPhos can also be screened for optimal performance with specific substrates.

-

Base: A variety of bases can be employed, with common choices including alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu, KOtBu). The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.

-

Solvent: Aprotic solvents such as toluene, dioxane, and THF are commonly used. For the N-arylation of 1,8-naphthyridin-2(1H)-ones, tert-butyl alcohol has been shown to be an effective solvent.[1]

Safety Precautions

-

Palladium catalysts and phosphine ligands should be handled in a fume hood.

-

Many of the reagents are air and/or moisture sensitive; therefore, reactions should be carried out under an inert atmosphere.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1,8-naphthyridine derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined below cover reversed-phase, normal-phase, and chiral separation techniques, offering guidance for the isolation of a wide variety of 1,8-naphthyridine-based compounds.

Introduction to HPLC Purification of 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of novel 1,8-naphthyridine derivatives often results in complex mixtures containing starting materials, byproducts, and isomers. HPLC is an indispensable tool for the isolation and purification of these target compounds to the high degree of purity required for subsequent biological evaluation and drug development.[4][5] This document outlines strategies and detailed protocols for analytical method development and preparative scale-up for the purification of 1,8-naphthyridine derivatives.

General Workflow for HPLC Purification of 1,8-Naphthyridine Derivatives

The overall process for the purification of a synthesized 1,8-naphthyridine derivative involves several key stages, from the initial workup of the reaction mixture to the final isolation of the pure compound. The choice of the appropriate HPLC technique is crucial and depends on the physicochemical properties of the target molecule and the impurities present.

Reversed-Phase HPLC (RP-HPLC) Methods

Reversed-phase HPLC is the most common technique for the purification of a wide range of 1,8-naphthyridine derivatives due to its versatility and applicability to compounds with moderate to low polarity.

Application Note: RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution for basic compounds like 1,8-naphthyridines by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.

Experimental Protocol: RP-HPLC

Objective: To purify a substituted 1,8-naphthyridine derivative from a crude reaction mixture.

1. Sample Preparation:

-

Dissolve the crude 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition) to a concentration of 1-10 mg/mL.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2. Analytical Method Development:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with a linear gradient of 5-95% B over 20 minutes to scout for the elution of the target compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or a wavelength of maximum absorbance for the target compound.

-

Injection Volume: 5-10 µL.

-

Optimization: Adjust the gradient to achieve good resolution between the target peak and impurities.

3. Preparative Scale-Up:

-

Column: C18, 20-50 mm ID x 150-250 mm length, 5-10 µm particle size.

-

Mobile Phase: Same as the optimized analytical method.

-

Gradient: The gradient duration is typically kept the same as the analytical method, while the flow rate and injection volume are scaled up.

-

Flow Rate: Scale up the flow rate based on the column diameter. For a 20 mm ID column, a typical flow rate is 18-20 mL/min.

-

Injection Volume: Determine the maximum loading capacity by performing loading studies on the analytical column first.

-

Fraction Collection: Collect fractions based on the UV signal of the eluting peak corresponding to the target compound.

-

Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation: RP-HPLC Conditions

| Compound Class | Column | Mobile Phase A | Mobile Phase B | Gradient (%B) | Flow Rate (mL/min) | Detection (nm) | Reference |

| Hydroxy-naphthyridines | C18 | 0.1% Formic Acid in H₂O | 0.1% Formic Acid in ACN | 10-90 over 20 min | 1.0 (analytical) | 254, 280 | [6] |

| Amino-substituted | C18 | 0.05% TFA in H₂O | 0.05% TFA in ACN | 5-100 over 15 min | 20.0 (preparative) | 254 | |

| Naphthyridine-carbonitriles | C18 | Water | Acetonitrile | 20-80 over 30 min | 1.0 (analytical) | 265 |

Normal-Phase HPLC (NP-HPLC) Methods

Normal-phase HPLC is particularly useful for the separation of isomers and highly polar or very non-polar 1,8-naphthyridine derivatives that are not well-retained or resolved by RP-HPLC.

Application Note: NP-HPLC

In NP-HPLC, a polar stationary phase (e.g., silica, amino, or cyano) is used with a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., ethanol, isopropanol).[7] Separation is based on the polarity of the analytes, with more polar compounds being retained longer on the column. NP-HPLC is highly effective for separating structural isomers of 1,8-naphthyridines.

Experimental Protocol: NP-HPLC

Objective: To separate isomeric 1,8-naphthyridine derivatives.

1. Sample Preparation:

-

Dissolve the sample mixture in the mobile phase or a compatible non-polar solvent.

-

Filter the solution through a 0.45 µm PTFE syringe filter.

2. Analytical Method Development:

-

Column: Silica or Amino-propyl, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 5-10 µL.

-

Optimization: Adjust the ratio of hexane to ethanol to achieve baseline separation of the isomers.

3. Preparative Scale-Up:

-

Scale up to a larger ID column with the same stationary phase.

-

Maintain the isocratic mobile phase composition.

-

Increase the flow rate and injection volume proportionally to the column dimensions.

-

Collect the separated isomer peaks in distinct fractions.

Data Presentation: NP-HPLC Conditions

| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| Positional Isomers | Silica | Hexane:Isopropanol (80:20) | 1.0 | 254 | [8] |

| Substituted Naphthyridines | Amino (NH₂) | Heptane:Ethanol (95:5) | 1.2 | 270 | [9] |

Chiral HPLC Methods

For 1,8-naphthyridine derivatives that are chiral, either due to a stereocenter or axial chirality (atropisomers), chiral HPLC is necessary to resolve the enantiomers.

Application Note: Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and are effective for a broad range of compounds.[10][11] These separations are most often performed in normal-phase mode, though reversed-phase and polar organic modes are also possible. The choice of mobile phase and any additives can significantly impact the enantioselectivity.

Experimental Protocol: Chiral HPLC

Objective: To resolve the enantiomers of a chiral 1,8-naphthyridine derivative.

1. Sample Preparation:

-

Prepare a solution of the racemic mixture in the mobile phase.

-

Ensure the sample is filtered before injection.

2. Analytical Method Development:

-

Column: Chiralcel OD-H (cellulose-based) or Chiralpak AD (amylose-based), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: A mixture of Hexane and a polar modifier like Ethanol or Isopropanol (e.g., 80:20 v/v). For basic analytes, a small amount of an amine additive (e.g., 0.1% diethylamine) can improve peak shape.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at a suitable wavelength.

-

Temperature: Column temperature can influence resolution; testing at different temperatures (e.g., 10°C, 25°C, 40°C) may be beneficial.[12]

-

Optimization: Screen different alcohol modifiers and their proportions in the mobile phase to find the optimal separation conditions.

3. Preparative Scale-Up:

-

Use a semi-preparative or preparative chiral column with the same stationary phase.

-

Optimize the loading to avoid peak overlap. Chiral columns often have lower loading capacities than achiral columns.

-

Collect the eluting enantiomers into separate fractions.

Data Presentation: Chiral HPLC Conditions

| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| Chiral Amines | Chiralcel OD-H | Hexane:Ethanol (90:10) + 0.1% DEA | 1.0 | 220 | [11] |

| Atropisomers | Derivatized β-cyclodextrin | Acetonitrile:Methanol:Acetic Acid:Triethylamine | 1.0 | 254 | [10] |

Method Development and Scale-Up Workflow

A systematic approach to method development and scaling up is crucial for efficient and successful preparative purification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. antteknik.com [antteknik.com]

- 6. agilent.com [agilent.com]

- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]

- 8. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. molnar-institute.com [molnar-institute.com]

Molecular Docking of 1,8-Naphthyridin-2(1H)-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing molecular docking studies of 1,8-naphthyridin-2(1H)-one derivatives with various protein targets. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways and workflows to facilitate research in drug discovery and development.

Introduction